molecular formula C18H8F10O4 B3194359 Hexanedioic acid, bis(pentafluorophenyl) ester CAS No. 83701-40-0

Hexanedioic acid, bis(pentafluorophenyl) ester

Cat. No.: B3194359
CAS No.: 83701-40-0
M. Wt: 478.2 g/mol
InChI Key: WYDKDYQCTGCKAI-UHFFFAOYSA-N
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Description

Hexanedioic acid, bis(pentafluorophenyl) ester is a chemical compound with the molecular formula C18H8F10O4 and a molecular weight of 478.2 g/mol. It is known for its unique structure, which includes two pentafluorophenyl groups attached to a hexanedioic acid backbone. This compound is primarily used in research and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanedioic acid, bis(pentafluorophenyl) ester can be synthesized through the esterification of hexanedioic acid with pentafluorophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes similar to those used in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, bis(pentafluorophenyl) ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield hexanedioic acid and pentafluorophenol.

    Substitution: The pentafluorophenyl groups can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace one or more fluorine atoms on the pentafluorophenyl rings.

Major Products Formed

    Hydrolysis: Yields hexanedioic acid and pentafluorophenol.

    Substitution: Produces substituted pentafluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Hexanedioic acid, bis(pentafluorophenyl) ester is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through esterification reactions.

    Industry: Used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of hexanedioic acid, bis(pentafluorophenyl) ester primarily involves its reactivity as an ester The ester bonds can be cleaved under specific conditions, releasing hexanedioic acid and pentafluorophenolThese reactions enable the compound to interact with different molecular targets and pathways, depending on the specific application .

Comparison with Similar Compounds

Hexanedioic acid, bis(pentafluorophenyl) ester can be compared to other esters of hexanedioic acid, such as:

    Hexanedioic acid, bis(2,6-difluorophenyl) ester: Similar structure but with fewer fluorine atoms, leading to different reactivity and properties.

    Hexanedioic acid, bis(2,3,4,5,6-tetrafluorophenyl) ester: Contains one less fluorine atom per phenyl ring, affecting its chemical behavior.

    Hexanedioic acid, bis(2,3,4,5-tetrafluorophenyl) ester: Another variant with different fluorine substitution patterns.

This compound is unique due to the presence of five fluorine atoms on each phenyl ring, which significantly influences its reactivity and applications.

Properties

IUPAC Name

bis(2,3,4,5,6-pentafluorophenyl) hexanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8F10O4/c19-7-9(21)13(25)17(14(26)10(7)22)31-5(29)3-1-2-4-6(30)32-18-15(27)11(23)8(20)12(24)16(18)28/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDKDYQCTGCKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8F10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454490
Record name Hexanedioic acid, bis(pentafluorophenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83701-40-0
Record name Hexanedioic acid, bis(pentafluorophenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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